Cyclohexanecarboxamide
Overview
Description
Mechanism of Action
Target of Action
Cyclohexanecarboxamide, also known as Y-27632, primarily targets the Rho-associated protein kinase . This kinase plays a crucial role in various cellular processes, including cell migration, cell proliferation, and apoptosis .
Mode of Action
This compound acts as an inhibitor of the Rho-associated protein kinase . It inhibits calcium sensitization, which in turn affects smooth muscle relaxation . The inhibition of this kinase disrupts its normal function, leading to changes in the cellular processes it regulates .
Biochemical Pathways
Given its role as an inhibitor of the rho-associated protein kinase, it is likely to affect pathways related to cell migration, proliferation, and apoptosis .
Result of Action
The inhibition of the Rho-associated protein kinase by this compound can lead to changes in various cellular processes. For instance, it can affect cell migration, proliferation, and apoptosis . .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexanecarboxamide can be synthesized through several methods. One common approach involves the reaction of cyclohexanecarboxylic acid with ammonia or an amine in the presence of a dehydrating agent. This reaction typically occurs under mild conditions and yields this compound as the primary product.
Industrial Production Methods: In an industrial setting, this compound can be produced on a larger scale using similar synthetic routes. The process involves the use of cyclohexanecarboxylic acid and ammonia, with the reaction being catalyzed by a suitable dehydrating agent. The reaction mixture is then purified to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexanecarboxylic acid.
Reduction: It can be reduced to cyclohexylamine.
Substitution: It can participate in substitution reactions where the amide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogens for halogenation reactions.
Major Products Formed:
Oxidation: Cyclohexanecarboxylic acid.
Reduction: Cyclohexylamine.
Substitution: Products vary based on the substituent introduced.
Scientific Research Applications
Cyclohexanecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Cyclohexanecarboxamide can be compared with other similar compounds, such as:
Cyclohexanecarboxylic acid: Similar structure but with a carboxylic acid group instead of an amide group.
Cyclohexylamine: Similar structure but with an amine group instead of an amide group.
Benzamide: Similar functional group but with a benzene ring instead of a cyclohexane ring.
Uniqueness: this compound is unique due to its combination of the cyclohexane ring and the carboxamide group, which imparts specific chemical properties and reactivity
Properties
IUPAC Name |
cyclohexanecarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c8-7(9)6-4-2-1-3-5-6/h6H,1-5H2,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZXMIKHJXIPEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061528 | |
Record name | Cyclohexanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1122-56-1 | |
Record name | Cyclohexanecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1122-56-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexanecarboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122561 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CYCLOHEXANECARBOXAMIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16584 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclohexanecarboxamide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclohexanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexanecarboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.048 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | CYCLOHEXANECARBOXAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A54A97YCR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do cyclohexanecarboxamide derivatives interact with biological targets?
A1: Cyclohexanecarboxamides primarily interact with biological targets through hydrogen bonding, as evidenced by the crystal structures of various derivatives. [] These interactions often involve the carboxamide functional group, leading to the formation of dimeric structures. [] The specific interactions and downstream effects vary significantly depending on the substituents attached to the cyclohexane ring and the carboxamide nitrogen.
Q2: Can you provide specific examples of this compound derivatives and their biological targets?
A2:
- N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridyl)-cyclohexanecarboxamide (WAY-100635) is a well-known example that exhibits high affinity for the serotonin 5-HT1A receptor. [, , , , , , ] It acts as a competitive antagonist at this receptor, blocking the effects of serotonin. [, ]- 1-(3-Chlorophthalimido)this compound (AC 94377) mimics the growth-regulating activity of gibberellins in plants. [, ] Its mechanism involves binding to a specific receptor protein, although the exact binding site remains under investigation. []
Q3: How do structural modifications influence the biological activity of cyclohexanecarboxamides?
A3: Substitutions on the cyclohexane ring and the carboxamide nitrogen significantly impact the activity, potency, and selectivity of this compound derivatives. [, , , , , , , ] For instance, introducing bulky substituents can enhance antimelanoma activity and influence interactions with tyrosinase. [] Modifications also affect their pharmacokinetic properties, such as lipophilicity and metabolic stability. [, ]
Q4: What are the downstream effects of cyclohexanecarboxamides on cellular processes?
A4: The downstream effects are diverse and depend on the specific target. For example, inhibition of Rho-kinase by certain cyclohexanecarboxamides leads to vasodilation, making them potentially useful for treating pulmonary hypertension. [] Other derivatives, through their interaction with the serotonin system, influence rat behavior in anxiety models. []
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C7H13NO, and its molecular weight is 127.18 g/mol.
Q6: What spectroscopic data are available for characterizing this compound derivatives?
A6: Researchers commonly employ techniques like IR spectroscopy, 1H-NMR spectroscopy, and mass spectrometry (ESI-MS) to characterize this compound derivatives. [, , ] These methods provide information about functional groups, proton environments, and molecular mass, respectively. X-ray crystallography has also been used to elucidate the three-dimensional structures of some derivatives, revealing key structural features and hydrogen bonding patterns. [, ]
Q7: How are this compound derivatives synthesized?
A7: Synthetic strategies for this compound derivatives often involve condensation reactions between cyclohexanecarboxylic acid derivatives and various amines. [, , , ] Depending on the target structure, additional steps like alkylation, acylation, or cyclization may be employed. [, , ]
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